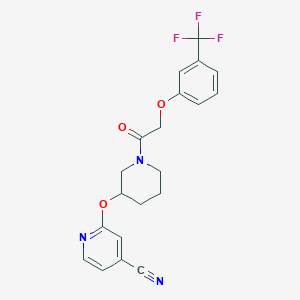

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a complex organic compound characterized by its unique chemical structure featuring a trifluoromethyl group attached to a phenoxy moiety, an isonicotinonitrile core, and a piperidinyl ether linkage. This compound is of significant interest due to its multifaceted applications in medicinal chemistry and synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps. A common method includes the reaction of 3-(Trifluoromethyl)phenol with 2-bromoacetylpyridine under basic conditions to form 2-(3-(Trifluoromethyl)phenoxy)acetylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 1-(3-hydroxypiperidin-1-yl)isonicotinonitrile, facilitated by a strong base like sodium hydride, resulting in the target compound.

Industrial Production Methods

For industrial-scale production, the synthesis is often optimized to improve yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and can enhance the overall efficiency and safety of the process. Additionally, solvent optimization and purification techniques, such as crystallization and chromatography, are crucial steps in the industrial preparation.

Análisis De Reacciones Químicas

Types of Reactions

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes a variety of chemical reactions, primarily involving its functional groups.

Oxidation: The trifluoromethyl and isonicotinonitrile groups are stable under oxidizing conditions, making selective oxidation of other moieties feasible.

Reduction: Reduction reactions can selectively target the carbonyl group in the piperidinyl ether linkage.

Substitution: Nucleophilic substitution reactions can occur at the acetyl and piperidinyl positions under appropriate conditions.

Common Reagents and Conditions

Reagents such as sodium hydride, lithium aluminum hydride, and various oxidizing agents (e.g., potassium permanganate) are commonly used. Conditions like elevated temperatures and the presence of inert atmospheres (e.g., nitrogen or argon) are often employed to ensure reaction efficiency and safety.

Major Products

The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and various substitution products that maintain the core structure of the compound while introducing new functional groups.

Aplicaciones Científicas De Investigación

2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile has several important applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a lead compound in drug development, targeting specific enzymes or receptors.

Industry: Applied in the synthesis of materials with unique properties, such as advanced polymers or coatings.

Mecanismo De Acción

The compound's mechanism of action varies depending on its application:

Molecular Targets: It can interact with specific proteins or enzymes, inhibiting their activity or altering their function.

Pathways Involved: In biological systems, it might modulate signaling pathways, such as inflammatory or metabolic pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Comparing 2-((1-(2-(3-(Trifluoromethyl)phenoxy)acetyl)piperidin-3-yl)oxy)isonicotinonitrile with other similar compounds highlights its unique properties:

3-(Trifluoromethyl)phenoxy derivatives: These compounds share the trifluoromethylphenoxy moiety but differ in other structural components, affecting their reactivity and application.

Piperidinyl ether compounds: These have similar piperidinyl ether linkages but vary in their aromatic and acyl groups, leading to differences in biological activity and chemical stability.

Similar compounds include:

2-(3-(Trifluoromethyl)phenoxy)acetamide

1-(3-(Trifluoromethyl)phenoxy)-3-piperidinol

2-(3-(Trifluoromethyl)phenoxy)nicotinonitrile

By detailing the unique structure and multifaceted applications of this compound, we can appreciate its significance in various scientific and industrial domains.

Actividad Biológica

Overview of Biological Activity

The compound is a complex organic molecule that likely possesses various biological activities due to its structural components. Compounds with similar structures often interact with biological targets such as enzymes, receptors, and ion channels, leading to potential therapeutic effects.

Potential Biological Activities

- Antimicrobial Activity : Many compounds containing isonicotinonitrile moieties are studied for their antimicrobial properties. They may inhibit bacterial growth or exhibit fungicidal effects.

- CNS Activity : The piperidine structure suggests potential central nervous system (CNS) activity. Compounds with piperidine rings are often explored for their effects on neurotransmitter systems, including dopamine and serotonin pathways, which could be relevant for treating conditions like depression or anxiety.

- Anti-inflammatory Properties : Some derivatives of phenoxyacetic acid have shown anti-inflammatory effects in various models, indicating that the compound might also exert similar actions.

- Anticancer Potential : Certain trifluoromethyl-containing compounds have been investigated for their anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

Research Findings

Research on similar compounds has yielded various findings:

- Structure-Activity Relationship (SAR) studies indicate that modifications in the trifluoromethyl group can significantly affect the potency and selectivity of the compound against specific biological targets.

- In vitro Studies : Laboratory studies often demonstrate that compounds with this kind of structure can inhibit specific enzymes or receptors, which can be quantified using IC50 values (the concentration required to inhibit 50% of the target activity).

Case Studies

- A study exploring phenoxyacetic acid derivatives showed promising results in inhibiting bacterial strains resistant to conventional antibiotics.

- Another investigation into piperidine derivatives highlighted their potential as novel antidepressants by demonstrating significant binding affinity to serotonin receptors.

Data Table Example

Propiedades

IUPAC Name |

2-[1-[2-[3-(trifluoromethyl)phenoxy]acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3/c21-20(22,23)15-3-1-4-16(10-15)28-13-19(27)26-8-2-5-17(12-26)29-18-9-14(11-24)6-7-25-18/h1,3-4,6-7,9-10,17H,2,5,8,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMOWMDVFSIHNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)COC2=CC=CC(=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.